

The Art of Precision: A Guide to Ru-Tol-BINAP Catalyzed Asymmetric Hydrogenations

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Compound of Interest

Compound Name: 2,2'-Bis(di-*p*-tolylphosphino)-1,1'-binaphthyl

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In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is intrinsically linked to its stereochemistry.[1] Among the arsenal of synthetic tools, asymmetric hydrogenation stands out for its atom economy and efficiency.[2] This guide provides an in-depth exploration of a cornerstone catalytic system: Ruthenium-Tol-BINAP catalyzed hydrogenations. We will delve into the mechanistic intricacies, provide field-proven protocols, and showcase the broad applicability of this powerful methodology.

The Catalyst: Understanding the Engine of Enantioselectivity

The remarkable success of the Ru-Tol-BINAP system lies in the elegant interplay between the ruthenium metal center and the chiral diphosphine ligand, 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). The C₂-symmetric, atropisomeric nature of Tol-BINAP creates a well-defined chiral environment around the metal, enabling exquisite control over the stereochemical outcome of the hydrogenation reaction.[3]

The Precatalyst and its Activation

Typically, the active catalyst is generated in situ from a stable precatalyst. A common and effective precatalyst is of the type trans-[RuCl₂(diphosphine)(diamine)].[4] The choice of both

the diphosphine (e.g., (S)-Tol-BINAP) and the chiral diamine (e.g., (S,S)-1,2-diphenylethylenediamine, DPEN) is crucial and their combination can be either "matched" or "mismatched," significantly impacting the resulting enantioselectivity.[5]

Activation of the precatalyst is typically achieved by treatment with a base in an alcohol solvent, often in the presence of hydrogen.[6][7] This process generates the active 18-electron dihydride species, $\text{RuH}_2(\text{Tol-BINAP})(\text{diamine})$.[6]

The Catalytic Cycle: A Mechanistic Deep Dive

The currently accepted mechanism for the hydrogenation of ketones by Ru-BINAP/diamine complexes is a fascinating example of metal-ligand bifunctional catalysis.[6] This mechanism avoids direct coordination of the substrate to the metal center, with the reaction occurring in the outer coordination sphere.

Here is a simplified representation of the catalytic cycle:



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Figure 1: Simplified catalytic cycle for Ru-Tol-BINAP/diamine catalyzed ketone hydrogenation.

The key step involves the concerted transfer of a hydride from the ruthenium and a proton from the amine ligand of the diamine to the carbonyl group of the substrate via a six-membered pericyclic transition state.^[6] This outer-sphere mechanism is crucial for the high efficiency and

broad substrate scope of the reaction. Recent computational studies have further refined this model, suggesting a stepwise outer-sphere hydride transfer followed by protonation.[4]

The presence of a base, such as potassium tert-butoxide, can significantly accelerate the reaction rate.[6] The base is believed to facilitate the formation of a ruthenium amido complex, which can influence the catalyst's activity.[4]

Experimental Protocols: From Benchtop to Application

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers.

Protocol 1: Preparation of the $\text{RuCl}_2[(S)\text{-Tol-BINAP}][(\text{S,S})\text{-DPEN}]$ Precatalyst

This protocol details the synthesis of a common precatalyst.

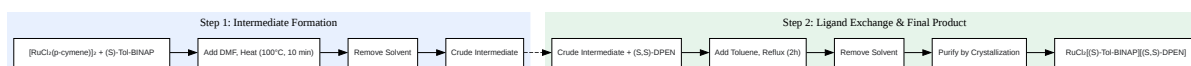
Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$
- (S)-Tol-BINAP
- (S,S)-DPEN (1,2-diphenylethylenediamine)
- Anhydrous, degassed N,N-dimethylformamide (DMF)
- Anhydrous, degassed toluene
- Standard Schlenk line or glovebox equipment

Procedure:

- Under an inert atmosphere (argon or nitrogen), charge a Schlenk flask with $[\text{RuCl}_2(\text{p-cymene})]_2$ (1 equivalent) and (S)-Tol-BINAP (2 equivalents).[7]
- Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.[7]

- Cool the mixture to room temperature and remove the solvent under reduced pressure to yield a crude intermediate.
- In a separate Schlenk flask, combine the crude intermediate with (S,S)-DPEN (1.1 equivalents).[7]
- Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[7]
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to afford the desired precatalyst.



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Figure 2: Workflow for the synthesis of the Ru-Tol-BINAP-DPEN precatalyst.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the asymmetric hydrogenation of aromatic ketones.

Materials:

- $\text{RuCl}_2[(S)\text{-Tol-BINAP}][(S,S)\text{-DPEN}]$ precatalyst
- Ketone substrate (e.g., acetophenone)
- Potassium tert-butoxide (KOtBu)

- Anhydrous, degassed 2-propanol
- High-purity hydrogen gas
- Autoclave or high-pressure reactor with a glass liner and magnetic stir bar

Procedure:

- In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).
- Add potassium tert-butoxide (typically 1-5 molar equivalents relative to the catalyst).^[7]
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the ketone substrate to the liner.
- Securely seal the glass liner inside the autoclave.
- Remove the autoclave from the glovebox and connect it to a hydrogen source.
- Purge the reactor 3-5 times with hydrogen gas to remove any air.^[7]
- Pressurize the reactor to the desired hydrogen pressure (e.g., 8-10 atm).^{[5][7]}
- Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the necessary duration (typically 4-24 hours).^[7]
- Upon completion, cease stirring, cool the autoclave to room temperature, and carefully vent the excess hydrogen in a well-ventilated fume hood.
- Open the reactor and retrieve the reaction mixture.
- Conversion can be determined by ¹H NMR or GC analysis.
- The enantiomeric excess (e.e.) of the resulting chiral alcohol should be determined by chiral HPLC or GC analysis.

Performance and Applications: A Versatile Catalyst System

The Ru-Tol-BINAP catalytic system has demonstrated remarkable efficacy across a broad spectrum of substrates.

Hydrogenation of Ketones

The asymmetric hydrogenation of ketones is a flagship application of this system. High enantioselectivities are consistently achieved for a variety of aromatic, heteroaromatic, and α,β -unsaturated ketones.

Substrate	Catalyst System	S/C Ratio	H ₂ (atm)	Temp (°C)	Solvent	Time (h)	Conversion (%)	ee (%)	Ref.
Acetophenone	RuCl ₂ [(S)-Tol-BINAP] [(S,S)-DPEN]	2000:1	8	28	2-Propanol	4	>99	99 (R)	[7]
2',4',6'-Trimethylacetophenone	RuCl ₂ [(R)-Tol-BINAP] [(R,R)-DPEN]	1000:1	10	25	2-Propanol	12	>99	98 (S)	[8]
2-Acetylthiophene	RuCl ₂ [(S,S)-1/(R,R)-DPEN]	-	10	20-22	2-Propanol	16	>99	>90 (S)	[5]
2,4,4-Trimethyl-2-cyclohexenone	rac-Tol-BINAP /(S,S)-DPEN	-	-	-	-	-	-	95	[5]

Hydrogenation of Olefins

While renowned for ketone hydrogenation, Ru-BINAP complexes are also highly effective for the enantioselective reduction of various olefinic substrates, including allylic alcohols and α,β -unsaturated carboxylic acids.[2][9][10]

Substrate	Catalyst	S/C Ratio	H ₂ (atm)	Temp (°C)	Solvent	Time (h)	Conversion (%)	ee (%)	Ref.
Geraniol	Ru(OAc) ₂ [(R)-BINAP]	~1700:1	100	20	aq. MeOH	8	>99	96 (S)	[3]
Tiglic Acid	[RuCl ₂ (benzene)] ₂ /(S)-BINAP	-	-	-	Methanol	-	-	83	[11]
Naphthalene-1-carboxylic Acid	Ru-(S)-BINAP	134	-	-	-	-	-	98 (S)	[10]

Conclusion and Future Outlook

The Ru-Tol-BINAP catalyzed hydrogenation stands as a testament to the power of ligand design in asymmetric catalysis. Its high efficiency, broad substrate scope, and operational simplicity have cemented its place as an indispensable tool for synthetic chemists. The ongoing research into the nuances of its mechanism and the development of next-generation ligands promise to further expand the capabilities of this remarkable catalytic system, enabling the synthesis of increasingly complex and valuable chiral molecules.

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